molecular formula C27H17Cl2FN4O4 B10856704 5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione

5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10856704
M. Wt: 551.3 g/mol
InChI Key: FBYZCSUBKCAJAK-UHFFFAOYSA-N
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Description

Compound 23, identified by the PubMed ID 33786375, is a synthetic organic compound known for its role as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19.

Preparation Methods

The synthesis of compound 23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

Compound 23 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 23 has been extensively studied for its applications in various fields:

Mechanism of Action

Compound 23 exerts its effects by inhibiting the SARS-CoV-2 3CL protease (Mpro), an enzyme crucial for viral replication. The compound binds non-covalently to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. This mechanism involves specific molecular interactions and pathways that are critical for the compound’s antiviral activity .

Properties

Molecular Formula

C27H17Cl2FN4O4

Molecular Weight

551.3 g/mol

IUPAC Name

5-[5-[3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C27H17Cl2FN4O4/c28-21-6-2-1-4-15(21)14-38-23-10-16(9-22(29)24(23)30)19-8-17(20-12-32-27(37)33-25(20)35)13-34(26(19)36)18-5-3-7-31-11-18/h1-13H,14H2,(H2,32,33,35,37)

InChI Key

FBYZCSUBKCAJAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C(=CC(=C2)C3=CC(=CN(C3=O)C4=CN=CC=C4)C5=CNC(=O)NC5=O)Cl)F)Cl

Origin of Product

United States

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